

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **2,6-Dimethylanisole** (CAS No. 1004-66-6), a key intermediate in the pharmaceutical and fragrance industries. The data herein is compiled from various chemical suppliers and databases to ensure accuracy and reliability for research and development applications.

Quantitative Physical Properties

The physical characteristics of **2,6-Dimethylanisole** are summarized in the table below, offering a clear and concise reference for laboratory and development work.

Property	Value	Units	Conditions	Citations
Molecular Weight	136.19	g/mol		[1] [2] [3]
Appearance	Clear, colorless to slightly yellow liquid	Room Temperature		[4] [5]
Density	0.962	g/mL	at 25 °C	[1] [6] [7]
Boiling Point	181 - 182	°C		[2] [7] [8]
Refractive Index	1.503	at 20 °C (n ₂₀ /D)		[7] [8]
Flash Point	67	°C	Closed Cup	[6] [7] [9]
	152.6	°F	Closed Cup	[1] [7]
Vapor Pressure	1.18	mmHg	at 25 °C	[5] [9]
Solubility	Insoluble	In water		[2] [8]
Soluble	In organic solvents (e.g., ethanol, ether)			[4]
Purity	≥98	%		[1] [10] [11]

Experimental Protocols

While specific experimental documentation for the determination of **2,6-Dimethylanisole**'s physical properties is not readily available in the public domain, the following are detailed, standard methodologies that would be employed for such characterizations.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

- Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer.

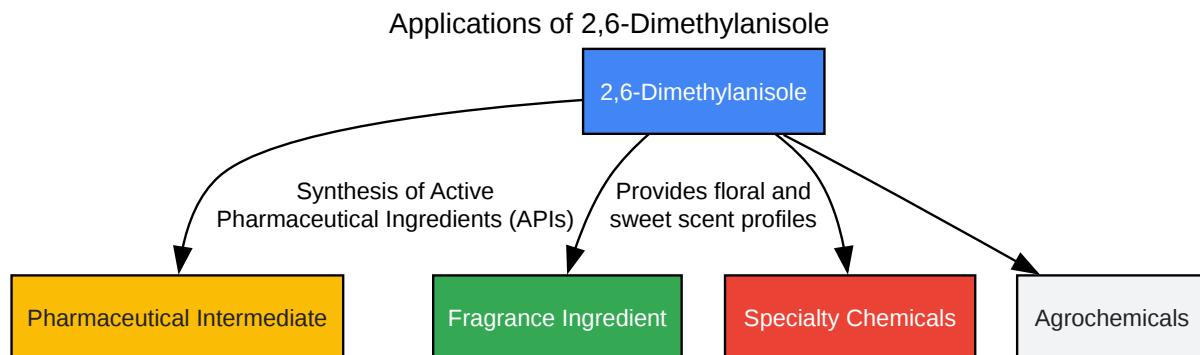
- Procedure:
 - A sample of **2,6-Dimethylanisole** (approximately 10-20 mL) is placed into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
 - The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
 - Cooling water is circulated through the condenser.
 - The heating mantle is turned on, and the liquid is heated to a gentle boil.
 - The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a stable temperature is observed, with condensate collecting in the receiving flask at a rate of approximately one drop per second. This stable temperature is the boiling point.[12]

2. Measurement of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how fast light travels through the material.

- Apparatus: An Abbe refractometer with a circulating water bath for temperature control, and a light source.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - The temperature of the refractometer prisms is stabilized at 20°C using the circulating water bath.
 - A few drops of **2,6-Dimethylanisole** are placed on the surface of the measuring prism.
 - The prisms are closed and the light source is positioned.

- The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- The refractive index is read directly from the instrument's scale.


3. Determination of Density using a Pycnometer

Density is the mass of a substance per unit volume.

- Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a temperature-controlled water bath.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed.
 - The pycnometer is filled with **2,6-Dimethylanisole** and placed in a water bath at 25°C until it reaches thermal equilibrium.
 - The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.
 - The filled pycnometer is weighed again.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Applications and Logical Relationships

2,6-Dimethylanisole serves as a versatile building block in organic synthesis, primarily in the pharmaceutical and fragrance sectors. Its chemical structure lends itself to various reactions, making it a valuable precursor for more complex molecules.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **2,6-Dimethylanisole**'s primary applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]
- 2. 2,6-Dimethylanisole, 98+% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,6-Dimethylanisole CAS 1004-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. do.labnovo.com [do.labnovo.com]
- 7. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]
- 8. 2,6-DIMETHYLANISOLE | 1004-66-6 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 2,6-Dimethylanisole, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089883#physical-properties-of-2-6-dimethylanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com